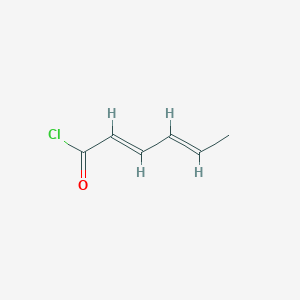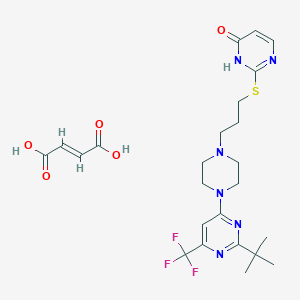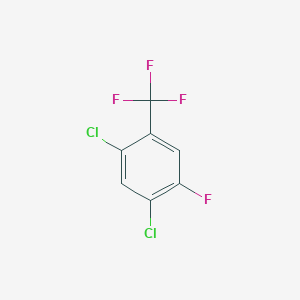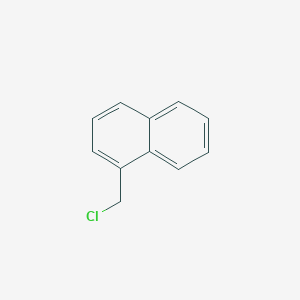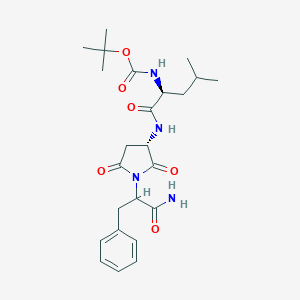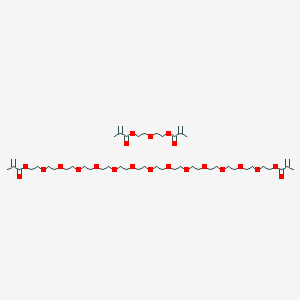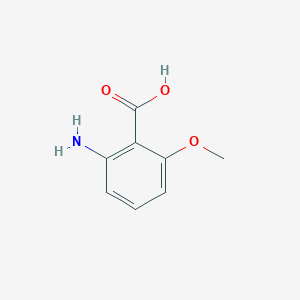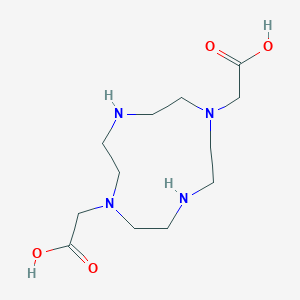
1,4,7,10-四氮杂环十二烷-1,7-二乙酸
描述
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid (DOTA) is a chelating agent that has been widely used in medical imaging and radiopharmaceutical applications. It is a cyclic tetraazamacrocyclic ligand that is composed of four nitrogen atoms linked together by three carbon atoms. DOTA is used in many clinical and research settings, including magnetic resonance imaging (MRI), positron emission tomography (PET), single-photon emission computed tomography (SPECT), and radiotherapy. The molecule has a high affinity to many metal ions, including gadolinium, gallium, indium, and copper, which makes it an ideal chelating agent for these metals.
科学研究应用
生物医学成像
DOTA 对诊断成像领域产生了重大影响 . 它并不是唯一一种应用于医学诊断的金属螯合物,但它是唯一一种对所有主要成像模式产生重大影响的螯合物 .
磁共振成像 (MRI)
DOTA 用于 MRI,它与钆形成络合物 . 这使得 MRI 扫描的对比度增强,从而提高了内部结构和潜在异常的可见度 .
正电子发射断层扫描 (PET)
在 PET 扫描中,DOTA 用于与 ^64Cu 和 ^68Ga 等放射性金属形成络合物 . 这使得能够创建人体内功能过程的详细三维图像 .
单光子发射计算机断层扫描 (SPECT)
DOTA 也用于 SPECT 成像,它与 ^111In 和 ^90Y 等放射性金属形成络合物 . 这提供了一种成像人体内部结构的另一种方法 .
荧光成像
作用机制
Target of Action
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, also known as DOTA, is a macrocyclic complexing agent . It is primarily used to chelate a variety of metal ions . The primary targets of DOTA are metal ions such as copper (64 Cu), gadolinium, europium, terbium, and neodymium . These metal ions play crucial roles in various imaging modalities, including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and fluorescence imaging .
Mode of Action
DOTA forms complexes with these metal ions, which can then be used for various applications . For instance, DOTA can be activated with N-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies in clinical radioimmunotherapy . The complexation of DOTA with metal ions is a key step in its mode of action .
Biochemical Pathways
The biochemical pathways affected by DOTA are primarily related to imaging and therapy. The DOTA-metal ion complexes interact with specific targets in the body, allowing for precise imaging or targeted therapy . The exact pathways affected can vary depending on the specific application and the type of metal ion used.
Result of Action
The result of DOTA’s action is primarily seen in its applications in diagnostic imaging and therapy. For instance, DOTA can form complexes with gadolinium for application as MRI contrast agents . Similarly, DOTA-peptide conjugates can be used as therapeutic radiopharmaceuticals . The specific molecular and cellular effects can vary depending on the application and the type of metal ion used.
Action Environment
The action of DOTA can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate of complexation of DOTA with metal ions . Additionally, the presence of other substances in the environment can potentially interfere with the action of DOTA.
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Over the last twenty-five years, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact on the field of diagnostic imaging . DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging . This crossover of modalities has been possible due to the versatility of DOTA firstly, to complex a variety of metal ions and secondly, the ease with which it can be modified for different disease states .
生化分析
Biochemical Properties
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid plays a crucial role in biochemical reactions due to its strong chelating properties. It interacts with various metal ions, forming stable complexes that are essential in radiolabeling and imaging applications. The compound can bind to enzymes, proteins, and other biomolecules, facilitating the transport and localization of metal ions within biological systems. For instance, it has been used to chelate gadolinium for MRI contrast agents and copper for radiopharmaceuticals .
Cellular Effects
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid influences various cellular processes by modulating the availability of metal ions. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration of metal ions within cells. The compound’s ability to form stable complexes with metal ions can impact cellular functions such as enzyme activity, protein folding, and oxidative stress responses .
Molecular Mechanism
At the molecular level, 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid exerts its effects through its strong chelating properties. It binds to metal ions via its nitrogen and carboxylate groups, forming stable complexes. These complexes can inhibit or activate enzymes, depending on the metal ion involved and the specific biochemical pathway. The compound can also influence gene expression by modulating the availability of metal ions that act as cofactors for transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid can change over time due to its stability and degradation properties. The compound is generally stable under physiological conditions, but its complexes with metal ions can undergo slow dissociation, leading to gradual changes in cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, including enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid in animal models vary with dosage. At low doses, the compound can effectively chelate metal ions without causing significant toxicity. At high doses, it can lead to adverse effects such as metal ion depletion, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and toxic effects become more pronounced .
Metabolic Pathways
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is involved in various metabolic pathways, primarily through its interactions with metal ions. It can influence metabolic flux by modulating the availability of metal ion cofactors for enzymes involved in metabolic reactions. The compound can also affect metabolite levels by altering the activity of metal-dependent enzymes .
Transport and Distribution
Within cells and tissues, 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can impact its effectiveness in chelating metal ions and influencing cellular processes .
Subcellular Localization
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, where it can exert its chelating effects on metal ions. The subcellular localization of the compound can influence its activity and function in biochemical reactions .
属性
IUPAC Name |
2-[7-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c17-11(18)9-15-5-1-13-2-6-16(10-12(19)20)8-4-14-3-7-15/h13-14H,1-10H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSJFVXUOKRIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNCCN(CCN1)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112193-75-6 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KN864Z5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



